2-tert-Butyl-1-chloro-3-ethenylbenzene
Description
2-tert-Butyl-1-chloro-3-ethenylbenzene is a substituted aromatic compound featuring a benzene ring with three distinct substituents: a tert-butyl group at the 2-position, a chlorine atom at the 1-position, and an ethenyl (vinyl) group at the 3-position. This arrangement creates a unique steric and electronic profile. The tert-butyl group contributes significant steric bulk, which can hinder reaction kinetics, while the chlorine atom enhances electrophilicity and polarizability.
Properties
CAS No. |
65216-76-4 |
|---|---|
Molecular Formula |
C12H15Cl |
Molecular Weight |
194.70 g/mol |
IUPAC Name |
2-tert-butyl-1-chloro-3-ethenylbenzene |
InChI |
InChI=1S/C12H15Cl/c1-5-9-7-6-8-10(13)11(9)12(2,3)4/h5-8H,1H2,2-4H3 |
InChI Key |
DIUZIIFTBCVPOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC=C1Cl)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-1-chloro-3-ethenylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and controlled temperatures to ensure the desired substitution occurs .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-1-chloro-3-ethenylbenzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic conditions.
Reduction: Hydrogen gas (H2), palladium catalyst.
Substitution: Sodium methoxide (NaOCH3), methanol solvent.
Major Products Formed
Oxidation: Benzoic acids.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Methoxy-substituted benzene derivatives.
Scientific Research Applications
2-tert-Butyl-1-chloro-3-ethenylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aromatic hydrocarbons.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on cellular processes and potential therapeutic applications.
Industry: It is used in the production of specialty chemicals, including fragrances and polymers.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-1-chloro-3-ethenylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The tert-butyl group provides steric hindrance, influencing the reactivity of the compound. The chlorine atom can participate in nucleophilic substitution reactions, while the ethenyl group can undergo addition reactions. These interactions can affect various molecular pathways, making the compound useful in mechanistic studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-tert-Butyl-1-chloro-3-ethenylbenzene with structurally related aromatic compounds, focusing on molecular features, physical properties, and reactivity. Data are derived from available sources and extrapolated based on substituent effects.
Key Comparisons:
- Steric Effects : The tert-butyl group in the target compound imposes greater steric hindrance than methyl or ethyl substituents in analogs like 1-ethyl-2-methylbenzene. This reduces nucleophilic substitution rates but may stabilize intermediates in electrophilic reactions .
- Electronic Effects: The chlorine atom enhances electrophilicity at the 1-position compared to non-halogenated analogs (e.g., styrene). This could favor reactions such as Friedel-Crafts alkylation or SNAr (nucleophilic aromatic substitution) under specific conditions.
- However, the tert-butyl and chlorine substituents likely slow polymerization kinetics compared to unsubstituted styrene .
- Solubility : Chlorinated derivatives generally exhibit lower water solubility than hydroxylated analogs (e.g., 4-ethyl-1,3-benzenediol), aligning with trends in polarity and hydrogen-bonding capacity.
Research Findings and Regulatory Considerations
- Environmental Persistence : Chlorinated aromatic compounds often exhibit prolonged environmental persistence due to resistance to microbial degradation. Regulatory thresholds for chlorinated benzenes (e.g., EPA guidelines) may apply by analogy .
- Thermal Stability : tert-Butyl groups enhance thermal stability, as seen in polymers like tert-bu 2,2-dimethyl propaneperoxoate-initiated ethenylbenzene (CAS 502496-15-3). This suggests the target compound could serve in high-temperature applications .
- Toxicity: Chlorinated aromatics may pose bioaccumulation risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
